molecular formula C13H15Cl2IN2 B3831360 5,6-Dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide

5,6-Dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide

Cat. No.: B3831360
M. Wt: 397.08 g/mol
InChI Key: HLBDXWKDDAHUNC-UHFFFAOYSA-M
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Description

5,6-Dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at positions 5 and 6, an ethyl group at position 1, a methyl group at position 2, and a prop-2-enyl group at position 3 on the benzimidazole ring, with an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzimidazole precursor.

    Chlorination: Chlorine atoms are introduced at positions 5 and 6 using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Prop-2-enyl Group Introduction: The prop-2-enyl group is introduced via a reaction with allyl bromide.

    Iodide Counterion Addition: The final step involves the addition of an iodide counterion, typically through a reaction with potassium iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial: Exhibits antimicrobial properties against various pathogens.

    Antiviral: Potential antiviral activity, particularly against RNA viruses.

Medicine

    Anticancer: Investigated for its potential anticancer properties.

    Anti-inflammatory: Shows promise as an anti-inflammatory agent.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments.

    Polymers: Incorporated into polymer materials for enhanced properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide involves its interaction with specific molecular targets. The compound can bind to DNA, inhibiting the replication of certain pathogens. It also interacts with enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-1-ethyl-2-methylbenzimidazole
  • 5,6-Dichloro-1-ethyl-2-methyl-3-propylbenzimidazole
  • 5,6-Dichloro-1-ethyl-2-methyl-3-allylbenzimidazole

Uniqueness

The presence of the prop-2-enyl group at position 3 and the iodide counterion distinguishes 5,6-Dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide from its analogs

Properties

IUPAC Name

5,6-dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N2.HI/c1-4-6-17-9(3)16(5-2)12-7-10(14)11(15)8-13(12)17;/h4,7-8H,1,5-6H2,2-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBDXWKDDAHUNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CC=C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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